molecular formula C14H13N5O2S B2567557 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 878066-42-3

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2567557
CAS No.: 878066-42-3
M. Wt: 315.35
InChI Key: DWYZEAZGOQPKOX-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: : This can be achieved by cyclization reactions involving hydrazines and β-diketones or β-ketoesters.

  • Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The compound can be reduced to remove the oxo group, resulting in a different pyrazolo[3,4-d]pyrimidine derivative.

  • Substitution: : The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: : Formed by further oxidation of the disulfide.

  • Reduced Derivatives: : Resulting from the reduction of the oxo group.

  • Substituted Acetamides: : Formed by nucleophilic substitution of the acetamide group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new pharmaceuticals.

Medicine

The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.

  • Thioacetamide derivatives: : These compounds contain a thioacetamide group and are used in various chemical and biological applications.

Uniqueness

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core, thiol group, and o-tolyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-10(8)16-11(20)7-22-14-17-12-9(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZEAZGOQPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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